7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate
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Overview
Description
“7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1803605-72-2 . It has a molecular weight of 345.1 . It is usually in powder form .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The Inchi Code for the compound is 1S/C8H4BrF3N2O3S/c9-5-1-2-14-4-7 (13-6 (14)3-5)17-18 (15,16)8 (10,11)12/h1-4H .Chemical Reactions Analysis
In the presence of I2 and TBHP, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 345.1 .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research shows that compounds similar to 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate serve as pivotal intermediates in the synthesis of complex molecules. For instance, Bradley et al. (2002) investigated long-chain 1-alkyl-3-methylimidazolium salts, including variants with trifluoromethanesulfonate (OTf), for their amphiphilic characteristics and phase behaviors, utilizing techniques like small-angle X-ray scattering and differential scanning calorimetry (Bradley et al., 2002). Similarly, Wang et al. (2010) explored the electrophilic activation of amides with trifluoromethanesulfonic anhydride and 2-chloropyridine, showcasing the synthesis of polysubstituted amidines, benzimidazoles, and pyrimidines in an efficient manner (Wang et al., 2010).
Materials Science Applications
In materials science, the study by Sekiguchi et al. (2002) utilized 1-ethyl-3-methylimidazolium trifluoromethanesulfonate as an electrolyte for the electrooxidative polymerization of pyrrole, significantly affecting the polymerization rate and properties of the resulting polypyrrole film (Sekiguchi et al., 2002). Furthermore, Lin et al. (2018) developed high temperature hybrid proton exchange membranes using 1-methylimidazolium trifluoromethanesulfonate, demonstrating improved proton conductivity and thermal stability suitable for fuel cell applications (Lin et al., 2018).
Catalysis
In the realm of catalysis, Gao et al. (2010) investigated the use of Brønsted acidic ionic liquids, including variants similar to this compound, for the extraction and oxidative desulfurization of diesel fuel, highlighting their effectiveness and recyclability (Gao et al., 2010).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with the compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets .
Properties
IUPAC Name |
(7-bromoimidazo[1,2-a]pyridin-2-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O3S/c9-5-1-2-14-4-7(13-6(14)3-5)17-18(15,16)8(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIDSFYHIKKBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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